![molecular formula C21H24N4O4 B11114128 2-(4-Methylphenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11114128.png)
2-(4-Methylphenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a nitro group, and a hydrazide linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of 2-(4-Methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 5-nitro-2-(piperidin-1-yl)benzaldehyde under acidic conditions to form the final product through a condensation reaction.
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Condensation: The hydrazide linkage can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution reactions: Formation of various substituted piperidine derivatives.
Condensation reactions: Formation of hydrazones.
Scientific Research Applications
2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring and hydrazide linkage may also play roles in binding to biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenoxy)ethylamine: Similar structure but lacks the nitro group and hydrazide linkage.
5-Nitro-2-(piperidin-1-yl)benzaldehyde: Contains the nitro group and piperidine ring but lacks the hydrazide linkage.
N’-[(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene]acetohydrazide: Similar structure but lacks the 4-methylphenoxy group.
Uniqueness
2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C21H24N4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24N4O4/c1-16-5-8-19(9-6-16)29-15-21(26)23-22-14-17-13-18(25(27)28)7-10-20(17)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,23,26)/b22-14+ |
InChI Key |
JDCUGUZLLVXNCG-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


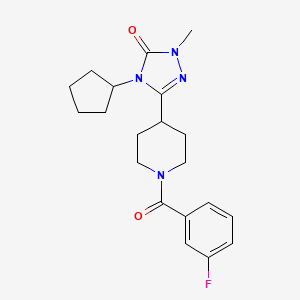
![2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11114054.png)
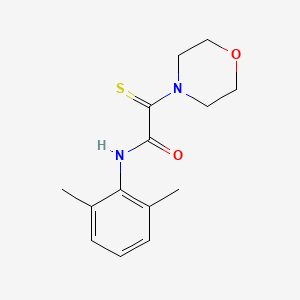
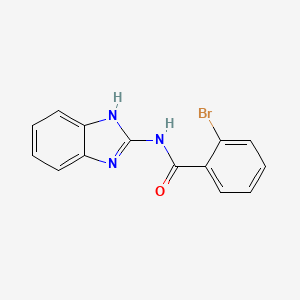
![1-[(2-Furanylmethyl)[(3-methylphenyl)methyl]amino]-3-(1-methylethoxy)-2-propanol](/img/structure/B11114082.png)
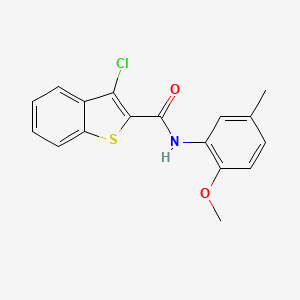
methanone](/img/structure/B11114095.png)

![Methyl 5-methyl-4-(4-methylphenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11114106.png)
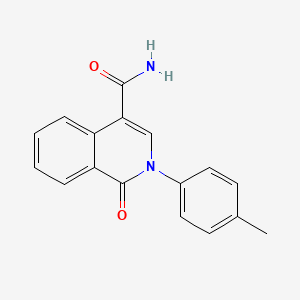
![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11114119.png)
![N'-[(E)-[5-(Azepan-1-YL)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11114127.png)
![4-Iodo-N-[3-methyl-1-({2-[(E)-1-methylpropylidene]hydrazino}carbonyl)butyl]-1-benzenesulfonamide](/img/structure/B11114135.png)
![6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11114138.png)
